molecular formula C13H14N4O2 B2403391 N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-14-0

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2403391
CAS No.: 1448035-14-0
M. Wt: 258.281
InChI Key: WNBONFBJHSAOIX-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9-4-2-5-11(14-9)15-13(18)10-8-12-17(16-10)6-3-7-19-12/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBONFBJHSAOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN3CCCOC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine core and a 6-methylpyridine moiety. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, and it has shown promising results in various biological assays.

Research indicates that this compound acts as a modulator of certain biological pathways. Specifically, it has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammation and other cellular processes. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can have anti-inflammatory effects and influence various signaling pathways.

1. Anti-Cancer Activity

Several studies have evaluated the anti-cancer potential of this compound. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. It was found to induce apoptosis through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

2. Anti-Inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In Vitro Studies : It was effective in lowering the production of inflammatory mediators in activated macrophages. The inhibition of PDE4 activity resulted in decreased levels of pro-inflammatory cytokines .

3. Antimicrobial Activity

While primarily studied for its anti-cancer and anti-inflammatory properties, preliminary results suggest some antimicrobial activity against specific bacterial strains, although this effect was less pronounced compared to its other activities .

Case Studies and Research Findings

Several research studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Study 1Anti-Cancer ActivityInduced apoptosis in MCF-7 and A549 cells; modulated IL-6 and TNF-α levels .
Study 2Anti-Inflammatory EffectsReduced pro-inflammatory cytokine production in macrophages .
Study 3Antimicrobial ActivityLimited activity against certain bacterial pathogens .

Preparation Methods

Cyclocondensation of Pyrazole and Oxazine Precursors

A widely adopted method involves the cyclization of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with 1,3-diol derivatives under basic conditions. In a representative procedure:

  • Step 1 : Diethyl 2,2-dimethylmalonate is reduced with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to yield 2,2-dimethylpropane-1,3-diol (87% yield).
  • Step 2 : Tosylation with 4-methylbenzenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) produces the bis-tosylate intermediate (92% purity by HPLC).
  • Step 3 : Cyclization with ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours generates ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate (64% yield).

Critical Parameters :

  • Temperature control during reduction prevents over-reduction byproducts.
  • Excess TsCl (2.2 eq) ensures complete diol protection.
  • Anhydrous DMF minimizes hydrolysis during cyclization.

Carboxylic Acid Intermediate Preparation

Hydrolysis of the ethyl ester is achieved through saponification:

  • Conditions : Lithium hydroxide (LiOH·H₂O, 2.5 eq) in THF/H₂O (5:1 v/v) at 25°C for 72 hours.
  • Yield : 69% after acidification with 1N HCl and recrystallization from ethanol/water.
  • Characterization : $$ ^1H $$ NMR (DMSO-$$d_6 $$): δ 12.75 (br s, 1H, COOH), 7.93 (s, 1H, pyrazole-H), 3.80 (s, 2H, OCH₂), 3.59 (s, 2H, NCH₂), 0.94 (s, 6H, C(CH₃)₂).

Amide Coupling with 6-Methylpyridin-2-amine

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Molar Ratio : Acid:EDC:HOBt:amine = 1:1.2:1.2:1.5
  • Solvent : Dichloromethane (DCM) at 0°C → 25°C over 12 hours
  • Yield : 58% after silica gel chromatography (hexane/EtOAc 3:1).

Uranium-Based Coupling Agents

Superior results are reported with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

  • Conditions : HATU (1.5 eq), N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF, 25°C, 6 hours.
  • Yield : 82% (HPLC purity >98%).
  • Advantages : Reduced racemization, higher conversion in polar aprotic solvents.

Alternative Synthetic Pathways

One-Pot Cyclization-Coupling Approach

A patent-pending method (CN113332292A) describes:

  • In situ generation of the acyl chloride using oxalyl chloride (COCl₂) in DCM.
  • Direct coupling with 6-methylpyridin-2-amine without isolating the carboxylic acid.
  • Microwave-assisted cyclization at 120°C for 30 minutes.
    Yield : 74% with 99% purity by UPLC-MS.

Enzymatic Amidation

Exploratory studies using immobilized lipase B from Candida antarctica (CAL-B):

  • Solvent : tert-Butyl methyl ether (MTBE)
  • Conversion : 41% after 48 hours at 37°C.
  • Limitations : Low efficiency for sterically hindered amines.

Analytical and Process Optimization

Reaction Monitoring

  • HPLC Conditions : C18 column (4.6 × 150 mm, 5 µm), mobile phase A (0.1% TFA in H₂O), B (0.1% TFA in acetonitrile), gradient 10–90% B over 20 minutes.
  • Retention Time : Target compound elutes at 12.7 minutes.

Purification Techniques

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) yields crystals with 99.5% purity.
  • Chromatography : Flash silica gel (230–400 mesh) with EtOAc/MeOH (95:5) removes residual coupling reagents.

Scalability Challenges

  • Heat Management : Exothermic coupling reactions require jacketed reactors for >100 g batches.
  • Tosylate Stability : Bis-tosylate intermediates degrade upon prolonged storage (>2 weeks at 25°C).

Comparative Evaluation of Methods

Parameter Carbodiimide HATU One-Pot
Yield (%) 58 82 74
Purity (%) 95 98 99
Cost (USD/g) 12.50 45.80 28.40
Reaction Time (h) 12 6 0.5
Scalability Moderate High High

Data synthesized from.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for synthesizing N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling pyrazolo-oxazine scaffolds with substituted pyridines. For example, heterocyclic analogues are synthesized by replacing phenyl groups with pyridine or pyrimidine rings to modulate lipophilicity (ClogP) and solubility . Key steps include refluxing intermediates in acetic anhydride/acetic acid mixtures with sodium acetate, followed by recrystallization to obtain pure compounds . Advanced derivatives may introduce sulfonamide or carboxamide groups via coupling reactions using bases like DBU or sodium carbonate .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming regiochemistry and substituent positions (e.g., pyridine vs. pyrazine rings). Infrared (IR) spectroscopy identifies functional groups like carbonyls (1670–1720 cm⁻¹) and nitriles (~2220 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, as seen in derivatives with m/z 386–403 . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related pyrazolo-oxazines .

Advanced Research Questions

Q. How can lipophilic ligand efficiency (LLE) guide the optimization of pyrazolo-oxazine derivatives for NLRP3 inhibition?

  • Methodological Answer : LLE (calculated as pIC₅₀ − ClogP) balances potency and lipophilicity. For NLRP3 inhibitors like GDC-2394, introducing basic amines (e.g., methylamino groups) improves solubility while maintaining potency (IC₅₀ < 50 nM). This approach reduced renal toxicity caused by precipitation in preclinical models . Researchers should prioritize LLE >5 and measure thermodynamic solubility in biorelevant media (e.g., FaSSIF) to predict in vivo performance .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in pyrazolo-oxazine-based drug candidates?

  • Methodological Answer : Discrepancies often arise from poor metabolic stability or unanticipated toxicity. To address this:

  • Use human liver microsomes (HLM) to assess metabolic clearance. Derivatives with pyridine substitutions show >90% stability in HLMs .
  • Conduct safety pharmacology studies in cynomolgus monkeys to detect off-target effects (e.g., renal toxicity from crystalline deposits). Formulate compounds as salts (e.g., hydrochloride) to enhance solubility and mitigate toxicity .

Q. How do heterocyclic substitutions impact metabolic stability and pharmacokinetics?

  • Methodological Answer : Replacing phenyl groups with pyridine or pyridazine rings reduces ClogP by 0.5–1.0 units, improving aqueous solubility (e.g., from <1 µM to >50 µM at pH 6.8) . For example, bipyridine analogues exhibit 3–4-fold higher solubility than parent compounds at low pH, correlating with improved oral bioavailability in murine TB models . Use SwissADME to predict drug-likeness and prioritize candidates with high metabolic stability (e.g., CYP3A4 inhibition <50%) .

Q. What experimental designs are recommended to assess the impact of substituents on NLRP3 selectivity?

  • Methodological Answer :

  • Perform differential scanning fluorimetry (DSF) to measure binding affinity to NLRP3 vs. other inflammasomes (e.g., NLRC4). GDC-2394 showed >100-fold selectivity for NLRP3 .
  • Use CRISPR-engineered NLRP3-KO cell lines to validate on-target effects in IL-1β release assays .
  • Evaluate in vivo efficacy in LPS-induced inflammation models, monitoring plasma cytokine levels (IL-1β, IL-18) and liver/kidney histopathology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro enzymatic assays and cellular potency?

  • Methodological Answer : Discrepancies may arise from cell permeability limitations or off-target effects.

  • Measure cellular uptake via LC-MS/MS to confirm intracellular compound levels.
  • Use phosphoproteomics to identify off-target kinase inhibition, as seen with pyrazolo-oxazines interacting with MAPK pathways .
  • Validate findings in primary human macrophages, which better replicate physiological NLRP3 activation than immortalized cell lines .

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